Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

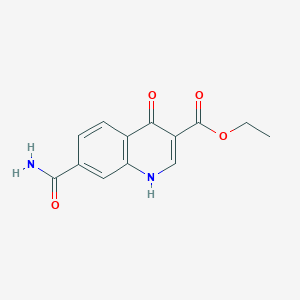

Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a carbamoyl substituent at the 7-position and an ester group at the 3-position of the 4-oxo-1,4-dihydroquinoline scaffold. This compound belongs to a broader class of 4-oxoquinoline-3-carboxylates, which have been extensively studied for their pharmacological properties, particularly as antibacterial agents . The carbamoyl group (CONH₂) at position 7 distinguishes it from other analogs and may influence its bioavailability, hydrogen-bonding capacity, and target interactions. The synthesis of such derivatives typically involves Gould-Jacobs cyclization or cyclocondensation reactions with sym-1,2-diketones, as seen in related compounds .

Properties

IUPAC Name |

ethyl 7-carbamoyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-2-19-13(18)9-6-15-10-5-7(12(14)17)3-4-8(10)11(9)16/h3-6H,2H2,1H3,(H2,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCVAFNHYXBYCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of aniline derivatives with ethyl acetoacetate in the presence of a catalyst such as sodium iodide (NaI). The reaction is usually carried out under reflux conditions at a temperature of around 65°C for approximately 28 hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline scaffold is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit bacterial DNA gyrase, thereby exhibiting antimicrobial activity. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 7-position is critical for modulating activity. For example, 7-methoxy derivatives exhibit antimalarial properties , while 7-amino/fluoro analogs are intermediates for antibacterials . The carbamoyl group (CONH₂) in the target compound may improve hydrogen-bonding interactions with biological targets compared to halogens or alkyl groups.

Solubility and Physicochemical Properties :

- Fluoro substituents (e.g., 7-F) enhance solubility in polar solvents like DMSO .

- Bulky groups (e.g., 1-cyclopropyl in ) may influence membrane permeability and pharmacokinetics.

Synthetic Accessibility :

Key Insights:

- Antibacterial Activity: The target compound’s carbamoyl group may mimic the amine/amide functionalities seen in active quinolones (e.g., ciprofloxacin), but direct activity data are lacking.

- Substituent Synergy: Combinations like 6-F + 8-OCH₃ (as in ) are common in clinical quinolones, suggesting that the target compound’s 7-CONH₂ could be optimized with additional substituents.

Crystallographic and Structural Data

- Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-...: Monoclinic crystal system (P2₁/n) with hydrogen-bonding networks involving NH₂ and carbonyl groups .

- Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-... : Sustained by C–H⋯O and C–H⋯Cl interactions, highlighting the role of halogen bonding .

Biological Activity

Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 61522-55-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₂N₂O₄

- Molecular Weight : 252.25 g/mol

- Synonyms : Ethyl 7-carbamoyl-4-oxo-1H-quinoline-3-carboxylate

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including ethyl 7-carbamoyl derivatives, exhibit antimicrobial properties. A study highlighted that quinoxaline derivatives have shown efficacy against protozoan infections such as amoebiasis caused by Entamoeba histolytica. The compounds were found to inhibit the enzyme thioredoxin reductase (EhTrxR), crucial for the survival of the parasite, leading to increased oxidative stress and cell death in treated trophozoites .

Table 1: Antimicrobial Efficacy Against E. histolytica

| Compound Name | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| Ethyl 7-carbamoyl derivative | < 3.56 | Inhibition of EhTrxR and oxidative stress |

| Metronidazole | 4.5 | Standard treatment |

Anti-HIV Activity

Ethyl 7-carbamoyl derivatives have also been investigated for their potential as anti-HIV agents. A series of compounds based on the 4-hydroxyquinoline scaffold demonstrated promising anti-HIV activity with minimal cytotoxicity. Molecular docking studies suggested that these compounds could interact with HIV integrase, inhibiting viral replication effectively .

Table 2: Anti-HIV Activity of Quinoline Derivatives

| Compound Name | EC₅₀ (µM) | Cytotoxicity (CC₅₀) (µM) |

|---|---|---|

| Compound with 4-fluorobenzoyl | 75 | >100 |

| Ethyl 7-carbamoyl derivative | TBD | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as EhTrxR in E. histolytica, disrupting redox balance and leading to cell death.

- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels in target cells, these compounds can induce apoptosis in pathogens.

- Receptor Interaction : Some derivatives have shown selective binding to cannabinoid receptors (CB₂), suggesting potential use in pain management and anti-inflammatory therapies .

Case Studies and Research Findings

A notable study explored the synthesis and evaluation of various quinoline derivatives for their biological activities. The results indicated that specific substitutions on the quinoline ring significantly enhanced antimicrobial and antiviral activities, with some compounds showing selectivity towards certain pathogens over others .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how can reaction regioselectivity be controlled?

The synthesis typically involves cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by functionalization at the 7-position. For example, ethyl 7-azido intermediates can be reduced to introduce carbamoyl groups (e.g., using stannous chloride in HCl or ethanol under reflux) . Regioselectivity in ethylation or substitution reactions is influenced by steric and electronic factors. Reaction conditions (solvent, temperature, catalyst) must be optimized to favor the desired product, as demonstrated in studies where varying reduction conditions led to distinct products (e.g., ethyl 7,8-diamino derivatives vs. carboxylic acid derivatives) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound and its intermediates?

- 1H NMR and 13C NMR confirm substitution patterns and aromatic proton environments.

- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and quinolinone moieties) .

- X-ray crystallography (using programs like SHELXL ) resolves molecular geometry and intermolecular interactions. For example, crystal structures reveal planar quinolinone rings and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) that stabilize the lattice .

Advanced Research Questions

Q. How can conflicting data in reaction outcomes be systematically analyzed, particularly in multi-step syntheses?

Contradictions often arise from competing reaction pathways (e.g., nitro reduction vs. ester hydrolysis). To resolve this:

- Monitor intermediates using HPLC or TLC at each step.

- Vary reaction parameters (e.g., solvent polarity, temperature) to isolate kinetic vs. thermodynamic products. For instance, stannous chloride reduction in HCl yields ethyl 7,8-diaminoquinoline-3-carboxylate, while ethanol under reflux promotes ester hydrolysis to carboxylic acid derivatives .

- Cross-validate with computational methods (DFT calculations) to predict regioselectivity trends.

Q. What strategies enhance the antimicrobial activity of quinolone derivatives derived from this scaffold?

Structural modifications at key positions (e.g., 1-cyclopropyl, 6-fluoro, 8-nitro) improve DNA gyrase inhibition and bacterial permeability. For example:

- 1-Cyclopropyl substitution enhances Gram-negative activity by optimizing steric interactions with the enzyme .

- 8-Nitro groups can be reduced to amino groups for further functionalization, as seen in derivatives with tricyclic frameworks (e.g., thiazeto[3,2-a]quinolines) .

- Crystal structure data (e.g., C–H⋯O/Cl interactions) guide the design of analogs with improved solubility and bioavailability .

Q. How do intermolecular interactions in the solid state influence the physicochemical properties of this compound?

X-ray studies reveal that C–H⋯O hydrogen bonds and π-π stacking dictate packing efficiency and stability. For example:

- Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro derivatives form ribbons via C–H⋯O (3.065–3.537 Å) and C–H⋯Cl (3.431–3.735 Å) interactions, impacting melting points and hygroscopicity .

- Modifying substituents (e.g., methoxy vs. nitro groups) alters dihedral angles between aromatic rings, which correlates with solubility and dissolution rates .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.